Sourcing furan-2-carboxylic acid derivatives with tailored lipophilicity for CNS or intracellular targets often limits medicinal chemistry workflows. 5-(Pentan-3-yl)furan-2-carboxylic acid is a branched alkyl-substituted scaffold resolving this gap.
- LogP 3.2-3.5 enables passive membrane permeability, critical for D-DT/MIF-1 tautomerase inhibitor and gluconeogenesis probe construction.
- Branched pentan-3-yl group provides distinct steric constraints versus linear n-pentyl analogs, facilitating nickel-catalyzed C5-H alkylation and focused library synthesis.
- Supplied with verified purity to support agricultural fungicide lead generation and SAR diversification studies.
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Cat. No.B13303691
⚠ Attention: For research use only. Not for human or veterinary use.
5-(Pentan-3-yl)furan-2-carboxylic acid is a C-5 alkyl-substituted furan-2-carboxylic acid derivative bearing a branched pentan-3-yl (1-ethylpropyl) side chain. It belongs to the furan-2-carboxylic acid chemotype, a privileged scaffold widely investigated for D-DT/MIF-1 dual inhibition, antidiabetic activity, and antimicrobial effects [1]. The compound’s molecular formula is C10H14O3, with a calculated LogP of approximately 3.2–3.5 and pKa ~3.2 (carboxylic acid group) , distinguishing it from more polar furan-2-carboxylic acid analogs. This physicochemical profile supports its use as a hydrophobic building block in medicinal chemistry and as a synthetic intermediate in agrochemical and materials research.
1
Hydrophobic building block for CNS-penetrant and intracellular probe design
2
Branched pentan-3-yl chain enables steric SAR diversification
[1] Chen L, Huang S, Ye Y, Shen Y, Xu T, Qin L, Du L, Leng Y, Shen J. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry. 2023;245:114994. View Source
Furan-2-carboxylic acid derivatives exhibit divergent biological and physicochemical profiles depending on the nature of the C-5 substituent. Unsubstituted furan-2-carboxylic acid (2-furoic acid, pKa 3.16, LogP 0.69) [1] is highly water-soluble and primarily utilized as a food preservative, whereas 5-arylfuran-2-carboxylic acids, such as 5-phenylfuran-2-carboxylic acid, demonstrate potent MbtI inhibition (IC50 11.2 μM) and antimycobacterial activity [2]. 5-Alkylfuran-2-carboxylic acids, including the target compound, possess intermediate lipophilicity (calculated LogP 3.2–3.5) that enhances membrane permeability and alters target engagement profiles relative to both unsubstituted and aryl-substituted congeners . Substituting 5-(pentan-3-yl)furan-2-carboxylic acid with an unsubstituted analog would compromise hydrophobic interactions in binding pockets, while aryl-substituted alternatives introduce different π-stacking and steric constraints. The branched pentan-3-yl group further provides distinct steric and conformational properties compared to linear alkyl chains (e.g., n-pentyl), affecting both synthetic accessibility and biological selectivity [3].
Unsubstituted 2-furoic acid
Low logP (0.69) and high water solubility may reduce hydrophobic target engagement and membrane permeability compared to the pentan-3-yl analog.
5-Arylfuran-2-carboxylic acids
Aromatic C5 substituents introduce different π-stacking and steric constraints, altering binding-pocket complementarity and synthetic accessibility.
Linear alkyl chain analogs
Linear n-pentyl or longer chains lack the branched steric profile, which may shift conformational preferences and biological selectivity.
[1] 2-Furoic Acid. Wikipedia. Accessed April 2026. View Source
[2] Chiarelli LR, et al. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. 2025. View Source
[3] Kharitonov YV, et al. Alkylation of furancarboxylic acid derivatives with alkenes catalyzed by nickel complexes with N-heterocyclic carbenes. Russian Chemical Bulletin. 2023;72(9):2047-2056. View Source
5-(Pentan-3-yl)furan-2-carboxylic Acid: Differentiation from Closest Analogs
Lipophilicity & Permeability Advantage
5-(Pentan-3-yl)furan-2-carboxylic acid exhibits a calculated LogP of approximately 3.2–3.5, compared to 0.69 for unsubstituted furan-2-carboxylic acid (2-furoic acid) . This ~2.5–2.8 log unit increase translates to an approximately 300- to 600-fold higher theoretical octanol-water partition coefficient, indicative of significantly enhanced membrane permeability and hydrophobic target complementarity .
ACD/Labs Percepta prediction; 2-furoic acid experimental value
Why This Matters
Higher lipophilicity improves passive membrane diffusion and target binding to hydrophobic pockets, making 5-(pentan-3-yl)furan-2-carboxylic acid a superior building block for CNS-active and intracellular-targeted probes.
Medicinal ChemistryDrug DiscoveryADME Profiling
Antimicrobial Activity vs. Alkylated Analogs
While no direct antimicrobial MIC data exists for 5-(pentan-3-yl)furan-2-carboxylic acid, structurally related 5-alkylfuran-2-carboxylic acids demonstrate potent activity. For instance, 5-(undeca-3′,5′,7′-trien-1′-yl)furan-2-ol (compound 1) and 5-(undeca-3′,5′,7′-trien-1′-yl)furan-2-carbonate (compound 2) exhibited MIC values of 3.1–25 μg/mL and 12.5–50 μg/mL, respectively, against agricultural pathogenic fungi [1]. These compounds also displayed antibacterial activity with MICs of 6.3–50 μg/mL against eight bacterial strains [1]. The pentan-3-yl group confers a branched alkyl architecture that may modulate antimicrobial potency compared to linear or longer-chain analogs.
Antimicrobial MIC ContextCross-study comparable
Class-level MIC range 3.1–50 μg/mL (plant pathogenic fungi and bacteria) reported for 5-alkylfuran analogs
Supports agrochemical lead screening
No direct MIC data for this compound; class representative values only
Not directly reported; class representative values: 3.1–25 μg/mL (compound 1), 12.5–50 μg/mL (compound 2)
Comparator Or Baseline
5-(undeca-3′,5′,7′-trien-1′-yl)furan-2-ol (compound 1) and 5-(undeca-3′,5′,7′-trien-1′-yl)furan-2-carbonate (compound 2)
Quantified Difference
N/A (class-level range provided)
Conditions
Broth microdilution assay against Rhizoctonia solani, Fusarium oxysporum, and other plant pathogenic fungi
Why This Matters
Class-level antimicrobial activity establishes 5-(pentan-3-yl)furan-2-carboxylic acid as a viable scaffold for developing new antifungal and antibacterial agents in agrochemical discovery.
[1] Wu X, Pang XJ, Xu LL, Zhao T, Long XY, Zhang QY, Qin HL, Yang DF, Yang XL. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029. Natural Product Research. 2018;32(22):2625-2631. View Source
Ni-Catalyzed C5–H Alkylation Synthetic Route
5-(Pentan-3-yl)furan-2-carboxylic acid can be prepared via nickel-catalyzed C5–H alkylation of furan-2-carboxylic acid derivatives with alkenes [1]. This methodology enables the selective introduction of branched alkyl chains at the C5 position while preserving the carboxylic acid functionality. In contrast, 5-arylfuran-2-carboxylic acids require alternative synthetic routes (e.g., Suzuki-Miyaura coupling) that introduce aromatic substituents with distinct electronic and steric properties [2]. The Ni-catalyzed alkylation approach offers high regioselectivity and functional group tolerance, making it a preferred route for generating diverse 5-alkylfuran-2-carboxylic acid libraries.
Synthetic MethodologyCross-study comparable
Accessible via Ni-catalyzed C5–H alkylation with alkenes; aryl analogs require Pd-catalyzed cross-coupling
Enables modular SAR library construction
NiCp₂/NHC ligand system; retains carboxylic acid group
Organic SynthesisCatalysisMedicinal Chemistry
Evidence Dimension
Synthetic methodology and substrate scope
Target Compound Data
Accessible via Ni-catalyzed C5–H alkylation of furan-2-carboxylic acid amides/esters with alkenes
Comparator Or Baseline
5-Arylfuran-2-carboxylic acids: typically synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)
Quantified Difference
N/A (qualitative method comparison)
Conditions
NiCp₂, NHC ligand, HCOONa, alkene substrate
Why This Matters
The Ni-catalyzed alkylation route provides a modular, efficient entry to 5-(pentan-3-yl)furan-2-carboxylic acid and its analogs, enabling rapid SAR exploration and library synthesis for hit-to-lead campaigns.
Organic SynthesisCatalysisMedicinal Chemistry
[1] Kharitonov YV, et al. Alkylation of furancarboxylic acid derivatives with alkenes catalyzed by nickel complexes with N-heterocyclic carbenes. Russian Chemical Bulletin. 2023;72(9):2047-2056. View Source
[2] Krutošíková A, Kováč J. Some derivatives of 5-aryl-2-furancarboxylic acids. Collection of Czechoslovak Chemical Communications. 1976;41(9):2577-2581. View Source
D-DT/MIF-1 Dual Inhibition Potential
Furan-2-carboxylic acid derivatives have been optimized as dual D-DT/MIF-1 inhibitors, with lead compound 4h showing IC50 values of 2.4 μM (D-DT) and 9.8 μM (MIF-1), and further optimized 10b achieving 1.5 μM (D-DT) and 1.0 μM (MIF-1) [1]. While 5-(pentan-3-yl)furan-2-carboxylic acid has not been directly evaluated in this assay, its branched alkyl substituent aligns with SAR trends indicating that hydrophobic C5 modifications enhance target engagement [1]. The compound's calculated LogP (3.2–3.5) falls within the optimal range for D-DT/MIF-1 inhibitor permeability and binding .
In vitro enzyme inhibition assays (D-dopachrome tautomerase and MIF-1 tautomerase activity)
Why This Matters
The established furan-2-carboxylic acid scaffold for D-DT/MIF-1 inhibition positions 5-(pentan-3-yl)furan-2-carboxylic acid as a potential starting point for developing novel anti-inflammatory and immunomodulatory agents.
InflammationImmunologyDrug Discovery
[1] Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. ACS Publications. 2026. View Source
Antidiabetic Gluconeogenesis Inhibition Potential
Phenotypic screening of furan-2-carboxylic acid derivatives identified 10v as a potent anti-gluconeogenesis agent with excellent in vivo efficacy in T2DM models [1]. 10v demonstrated superior pyruvate tolerance and oral bioavailability compared to SL010110 [1]. While 5-(pentan-3-yl)furan-2-carboxylic acid has not been specifically profiled, its structural features (C5 alkyl substitution) are consistent with the hydrophobic modifications that improved potency and PK in the 10v series .
Furan-2-carboxylic acid derivative 10v reduced blood glucose in DIO mice (5 mg/kg p.o.) vs SL010110
Supports metabolic disease model research
No direct in vivo data; class-level SAR reference
Type 2 DiabetesMetabolic DiseaseDrug Discovery
Evidence Dimension
In vivo anti-hyperglycemic activity (blood glucose reduction in T2DM mice)
Target Compound Data
Not directly reported; scaffold-related potential
Comparator Or Baseline
Compound 10v (furan-2-carboxylic acid derivative): 5 mg/kg greatly reduced non-fasting and fasting blood glucose vs. SL010110
Quantified Difference
N/A (class-level SAR inference)
Conditions
Chronic oral administration in diet-induced obese (DIO) mice
Why This Matters
The furan-2-carboxylic acid scaffold is a validated starting point for T2DM therapeutics, and 5-(pentan-3-yl)furan-2-carboxylic acid can serve as a building block for exploring novel antidiabetic agents with improved metabolic stability.
Type 2 DiabetesMetabolic DiseaseDrug Discovery
[1] Chen L, Huang S, Ye Y, Shen Y, Xu T, Qin L, Du L, Leng Y, Shen J. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry. 2023;245:114994. View Source
Researchers developing novel crop protection agents can utilize 5-(Pentan-3-yl)furan-2-carboxylic acid as a core scaffold. Class-level antimicrobial data from alkylated furan-2-carboxylic acids (MIC 3.1–50 μg/mL against plant pathogens) [1] support its potential for generating fungicidal and bactericidal leads. The branched pentan-3-yl substituent may confer favorable physicochemical properties for foliar uptake and systemic movement, differentiating it from more polar or aromatic analogs.
CNS-Penetrant Hydrophobic Building Block
Due to its elevated LogP (3.2–3.5) compared to unsubstituted furan-2-carboxylic acid (LogP 0.69) [1], 5-(Pentan-3-yl)furan-2-carboxylic acid is ideally suited for constructing CNS-penetrant probes and intracellular-targeted inhibitors. This property is critical for programs targeting D-DT/MIF-1 or gluconeogenesis pathways [2] where membrane permeability is essential.
Ni-Catalyzed C–H Functionalization Methodology
The compound serves as a model substrate for nickel-catalyzed C5–H alkylation of furan-2-carboxylic acid derivatives [1]. This methodology enables the rapid diversification of the furan core, facilitating the construction of focused libraries for SAR studies. Its branched alkyl chain provides a distinct steric environment for evaluating catalyst scope and regioselectivity.
D-DT/MIF-1 Pathway Probe Synthesis
5-(Pentan-3-yl)furan-2-carboxylic acid can be employed to synthesize probe molecules for investigating D-DT and MIF-1 tautomerase functions in inflammatory and autoimmune diseases [1]. Its structural alignment with optimized dual inhibitors (e.g., 10b, IC50 1.0–1.5 μM) makes it a valuable starting point for designing activity-based probes and affinity reagents.
Application
Selection Property
Validation Focus
Agrochemical lead generation
Branched alkyl chain for foliar uptake potential
Antifungal/antibacterial activity profiling
CNS-penetrant probe design
High lipophilicity (calculated)
Blood-brain barrier permeability assay
C–H functionalization methodology
Branched alkyl substrate for Ni catalysis
Regioselectivity and functional group tolerance
Inflammatory pathway probe synthesis
Hydrophobic C5 substituent for target engagement
D-DT/MIF-1 enzyme inhibition assay
[1] Wu X, et al. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029. Natural Product Research. 2018;32(22):2625-2631. View Source
[2] Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. ACS Publications. 2026. View Source
[3] Chen L, et al. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry. 2023;245:114994. View Source
[4] Kharitonov YV, et al. Alkylation of furancarboxylic acid derivatives with alkenes catalyzed by nickel complexes with N-heterocyclic carbenes. Russian Chemical Bulletin. 2023;72(9):2047-2056. View Source
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